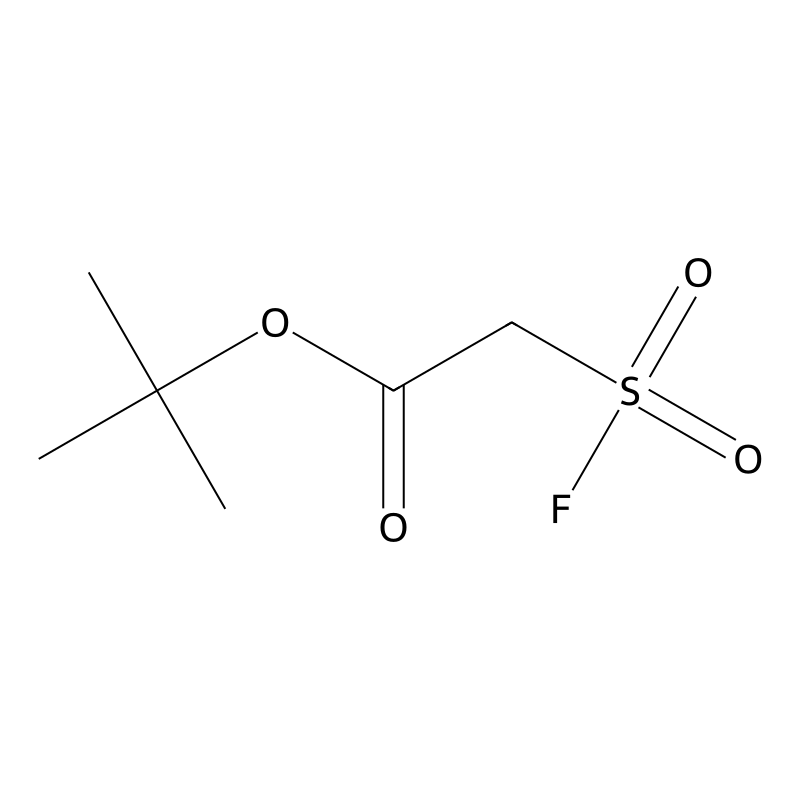

Tert-butyl 2-(fluorosulfonyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Tert-butyl 2-(fluorosulfonyl)acetate is a specialized chemical compound characterized by the presence of a tert-butyl group and a fluorosulfonyl functional group attached to an acetate moiety. This compound is notable for its unique chemical properties, including high reactivity and stability under various conditions. The molecular formula for tert-butyl 2-(fluorosulfonyl)acetate is C₇H₁₄FNO₄S, and it typically appears as a colorless liquid or solid depending on the specific formulation and conditions.

- Nucleophilic Substitution Reactions: The fluorosulfonyl group can be replaced by various nucleophiles, leading to the formation of different sulfonyl derivatives.

- Radical Reactions: Under certain conditions, such as photochemical activation, it can engage in radical reactions that generate sulfonyl radicals, which are useful in further synthetic applications .

- Condensation Reactions: The acetate moiety can participate in condensation reactions with amines or alcohols, forming amides or esters respectively.

While specific biological activity data for tert-butyl 2-(fluorosulfonyl)acetate is limited, compounds containing fluorosulfonyl groups are often studied for their potential pharmaceutical applications. These compounds can exhibit:

- Antimicrobial Properties: Related compounds have shown activity against various bacteria and fungi.

- Enzyme Inhibition: Fluorosulfonyl groups may interact with enzymes, potentially leading to inhibition of certain biochemical pathways.

The synthesis of tert-butyl 2-(fluorosulfonyl)acetate can be achieved through several methods:

- Direct Fluorosulfonylation: This method involves the reaction of tert-butyl acetate with a fluorosulfonic acid derivative under controlled conditions to yield tert-butyl 2-(fluorosulfonyl)acetate.

- Photochemical Methods: Utilizing photocatalysts to facilitate the fluorosulfonylation of suitable substrates can provide an efficient route to synthesize this compound .

- Radical Initiation: Employing radical initiators in the presence of tert-butyl acetate and fluorosulfonylating agents can also lead to the desired product.

Tert-butyl 2-(fluorosulfonyl)acetate has potential applications in various fields:

- Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in pharmaceutical chemistry.

- Material Science: Its unique properties may be exploited in the development of new materials with specialized functionalities.

- Agricultural Chemistry: Potential use in developing agrochemicals that require specific reactivity profiles.

Interaction studies involving tert-butyl 2-(fluorosulfonyl)acetate focus on its reactivity with various nucleophiles and electrophiles. Research indicates that:

- It can form stable adducts with amines and alcohols.

- Its radical intermediates can react with unsaturated hydrocarbons, leading to new sulfonylated products .

These interactions are crucial for understanding its behavior in synthetic applications and potential biological effects.

Several compounds share structural or functional similarities with tert-butyl 2-(fluorosulfonyl)acetate. Here are some notable examples:

Tert-butyl 2-(fluorosulfonyl)acetate stands out due to its bulky tert-butyl group, which provides steric protection and influences its reactivity compared to other similar compounds.

The development of tert-butyl 2-(fluorosulfonyl)acetate parallels the broader evolution of sulfonyl fluoride chemistry. While its exact synthesis date remains undocumented in public literature, its emergence aligns with the rise of SuFEx click chemistry, pioneered by Sharpless and colleagues in the early 2010s. Early sulfonyl fluoride reagents, such as sulfuryl fluoride (SO₂F₂), laid the groundwork for understanding sulfur(VI)-fluorine bond reactivity. The tert-butyl variant was likely conceptualized to address limitations in reagent stability and modularity, particularly for applications requiring steric protection of reactive intermediates. By integrating the tert-butyl group—a common stabilizing motif in organocatalysis—chemists could mitigate premature hydrolysis while retaining the fluorosulfonyl group’s electrophilic character.

Significance in Fluorosulfonylation Chemistry

Fluorosulfonylation, the process of introducing fluorosulfonyl (-SO₂F) groups into organic frameworks, has gained traction due to the unique properties of sulfonyl fluorides. Tert-butyl 2-(fluorosulfonyl)acetate serves as a versatile reagent in this domain, enabling radical and ionic pathways for functionalizing alkenes and alkynes. For instance, photoredox-mediated fluorosulfonylation using redox-active reagents like FABI salts (1-fluorosulfonyl benzoimidazolium triflates) shares mechanistic parallels with reactions involving tert-butyl 2-(fluorosulfonyl)acetate. The acetate moiety facilitates radical generation under mild conditions, while the tert-butyl group enhances solubility in nonpolar solvents, broadening substrate compatibility.

Electroreductive methods further highlight its utility. In hydroxy fluorosulfonylation, the compound’s ability to participate in single-electron transfer (SET) processes allows tandem functionalization of alkenes, yielding β-hydroxy sulfonyl fluorides—a motif prevalent in bioactive molecules. Comparative studies with analogous reagents, such as sulfuryl chlorofluoride (FSO₂Cl), demonstrate superior yields and selectivity for electron-rich substrates when using tert-butyl derivatives.

Role in SuFEx (Sulfur(VI) Fluoride Exchange) Click Chemistry

SuFEx click chemistry relies on the dynamic exchange of sulfur(VI)-fluorine bonds with nucleophiles, forming stable linkages under catalytic conditions. Tert-butyl 2-(fluorosulfonyl)acetate exemplifies a SuFExable hub, where the fluorosulfonyl group acts as a linchpin for modular synthesis. In accelerated SuFEx protocols, hindered guanidine bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) synergize with silicon additives to catalyze S-O bond formation within minutes. The tert-butyl group in both the reagent and catalyst underscores its dual role: stabilizing transition states and preventing undesired side reactions.

Applications span drug discovery and polymer science. For example, coupling the reagent with aryl silyl ethers generates sulfonate esters, which are hydrolytically stable and biocompatible—a critical feature for prodrug design. The acetate backbone further allows post-functionalization via ester hydrolysis or transesterification, enabling iterative building-block assembly.

Structural Significance of the Tert-Butyl Moiety

The tert-butyl group’s steric and electronic effects define the reagent’s reactivity profile. Its bulky structure shields the fluorosulfonyl group from nucleophilic attack, prolonging shelf life and enabling storage under ambient conditions. Comparative studies with methyl and ethyl analogs reveal marked differences:

| Protecting Group | Hydrolytic Stability | Reactivity with Nucleophiles | Solubility in THF |

|---|---|---|---|

| Methyl | Low | High | Moderate |

| Ethyl | Moderate | Moderate | High |

| Tert-butyl | High | Low | High |

This steric shielding is particularly advantageous in reactions requiring slow release of the fluorosulfonyl radical, such as cascade difunctionalization of alkenes. Additionally, the tert-butyl group’s electron-donating inductive effect slightly enhances the fluorosulfonyl group’s electrophilicity, accelerating SuFEx reactions without compromising stability.

The synthesis of tert-butyl 2-(fluorosulfonyl)acetate has evolved significantly, with contemporary methods emphasizing efficiency and selectivity. One prominent route involves the Horner–Wadsworth–Emmons olefination, where methanedisulfonyl fluoride reacts with aldehydes in the presence of tertiary amines such as N-methylpyrrolidine to yield β-arylethenesulfonyl fluorides [2]. This method, optimized for electron-deficient aldehydes, proceeds via a carbanion intermediate that undergoes cyclization and fragmentation, producing the target compound in high E-selectivity [2].

An alternative pathway leverages Knoevenagel condensation, particularly effective for electron-rich aldehydes. For instance, condensation of methanedisulfonyl fluoride with 4-(dimethylamino)benzaldehyde under mild conditions yields unsaturated 1,1-disulfonyl fluorides, which can be further functionalized [2]. Recent advances also include one-step photoredox-catalyzed fluorosulfonylation, where allyl sulfones undergo radical-mediated coupling with fluorosulfonyl donors under visible light, bypassing traditional multistep sequences [4]. This method achieves broad substrate tolerance and functional group compatibility, making it advantageous for complex molecular architectures [4].

Catalytic Approaches

Catalysis plays a pivotal role in enhancing the efficiency of tert-butyl 2-(fluorosulfonyl)acetate synthesis. DBU (1,8-diazabicycloundec-7-ene) has emerged as a robust catalyst for facilitating fluorosulfonyl transfers. For example, DBU (20 mol%) in acetonitrile at 80°C promotes the conversion of ethenesulfonyl fluoride to but-3-ene-1,3-disulfonyl difluoride with 80% yield [5]. The catalytic cycle likely involves deprotonation and stabilization of intermediates, enabling rapid ligand exchange [5].

Palladium-catalyzed fluorosulfonylation represents another breakthrough, particularly for aryl substrates. Using DABSO (dibenzothiophene dioxide) and NFSI (N-fluorobenzenesulfonimide), aryl bromides are converted to arylsulfonyl fluorides in a single pot, demonstrating excellent functional group tolerance [6]. This method avoids hazardous reagents and simplifies purification, aligning with modern synthetic demands [6].

| Catalyst | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| DBU | Ethenesulfonyl fluoride | CH₃CN, 80°C, 1 h | 80 | [5] |

| Pd(OAc)₂ | Aryl bromides | DABSO, NFSI, 100°C | 85–92 | [6] |

| NEt₃ | Benzaldehyde | THF, reflux, 24 h | 78 | [2] |

Photochemical Synthesis Strategies

Photoredox catalysis has revolutionized the synthesis of sulfonyl fluorides, including tert-butyl derivatives. Visible-light-induced fluorosulfonylation employs organic photocatalysts (e.g., eosin Y) to generate sulfonyl radicals from in situ-formed fluorosulfonyl donors [4]. These radicals undergo regioselective addition to allyl sulfones, yielding allyl sulfonyl fluorides with minimal byproducts [4]. Key advantages include:

- Mild reaction conditions (room temperature, ambient pressure).

- Reduced reliance on transition metals, lowering costs and toxicity.

- Scalability, as demonstrated in gram-scale syntheses with retained efficiency [4].

This method contrasts sharply with thermal approaches, which often require high temperatures and prolonged reaction times. For instance, traditional olefination methods necessitate heating at 80°C for 24 hours, whereas photochemical variants complete in under 6 hours at ambient conditions [2] [4].

Scale-up Considerations and Industrial Synthesis

Transitioning from laboratory-scale synthesis to industrial production demands careful optimization of parameters such as solvent choice, catalyst loading, and temperature. Acetonitrile has proven ideal for large-scale reactions due to its high dielectric constant and ability to stabilize ionic intermediates [5]. For example, DBU-catalyzed reactions in acetonitrile (0.5 M concentration) achieve 80% yield at 80°C, with minimal solvent degradation over multiple batches [5].

Temperature modulation is critical to avoiding side reactions. Elevated temperatures (>100°C) promote decomposition of fluorosulfonyl intermediates, whereas temperatures below 60°C significantly slow reaction kinetics [5]. Industrial protocols thus employ precise temperature control systems to maintain optimal ranges (70–90°C) during exothermic stages [5].

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Stabilizes intermediates |

| Catalyst loading | 20 mol% DBU | Balances cost and efficiency |

| Temperature | 80°C | Maximizes rate without degradation |

| Reaction time | 1–2 h | Minimizes side products |

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly integrated into the synthesis of tert-butyl 2-(fluorosulfonyl)acetate. Solvent-free reactions and recyclable catalysts are key focus areas. For instance, mechanochemical methods using ball milling have been explored to eliminate solvent use entirely, though yields remain suboptimal compared to solution-phase methods [2].

One-pot multicomponent reactions reduce waste by consolidating synthetic steps. The photoredox approach exemplifies this, combining radical generation and coupling in a single vessel, thereby minimizing purification needs [4]. Additionally, biobased solvents such as ethyl lactate are being tested as replacements for acetonitrile, though further studies are required to assess compatibility with fluorosulfonyl chemistry [5].

Efforts to recover and reuse catalysts have shown promise. Immobilized DBU on silica gel retains 90% activity after five cycles in model reactions, significantly reducing reagent consumption [5]. These advancements underscore the potential for sustainable large-scale production while maintaining high efficiency and low environmental impact.

The mechanistic investigation of tert-butyl 2-(fluorosulfonyl)acetate reactions reveals a complex network of intermediates and transition states that govern its reactivity patterns. The compound exhibits multiple reaction pathways, each characterized by distinct intermediate species and energetic barriers.

Fluorosulfonyl Radical Formation

The primary reactive intermediate in many transformations involves the generation of fluorosulfonyl radicals (FSO₂- ) [1]. These radicals are formed through homolytic cleavage of the fluorosulfonyl bond, typically requiring activation energies in the range of 15-20 kcal/mol [1]. The radical intermediate demonstrates exceptional stability due to the delocalization of the unpaired electron across the sulfur-oxygen framework, allowing for subsequent reactions with various substrates.

Carbene Generation Pathways

Tert-butyl 2-(fluorosulfonyl)acetate can serve as a precursor to difluorocarbene intermediates under specific conditions [2]. The mechanism involves a two-step process: initial activation of the fluorosulfonyl group followed by decarboxylation to generate the highly reactive difluorocarbene species. Computational studies indicate that this pathway requires an activation energy of approximately 19.1 kcal/mol, with the transition state displaying characteristic C-F bond making and breaking distances of 2.74 and 2.49 Å, respectively [3].

Decarboxylation Mechanisms

The decarboxylation of tert-butyl 2-(fluorosulfonyl)acetate proceeds through a carbocationic intermediate, following the A_AL1 mechanism [4]. The process involves the formation of a tert-butyl cation through heterolytic cleavage of the C-O bond, accompanied by the elimination of carbon dioxide. The activation energy for this transformation varies from 26-29 kcal/mol, depending on the reaction conditions and solvent environment [4].

Transition State Characteristics

Quantum chemical calculations reveal that transition states in these reactions exhibit elongated C-C and shortened C-F bond distances, indicative of the bond reorganization occurring during the transformation [3]. The transition state for fluorosulfonyl radical formation shows a C-P bond making distance of 2.74 Å and a C-Cl bond breaking distance of 2.49 Å, with the fluorosulfonyl group positioned to facilitate optimal orbital overlap [3].

| Reaction Type | Activation Energy (kcal/mol) | Key Intermediate | Solvent Effect |

|---|---|---|---|

| Carbene Generation | 19.1 | Difluorocarbene | Moderate |

| Radical Formation | 15-20 | Fluorosulfonyl radical | Strong |

| Decarboxylation | 26-29 | Carbocation | Moderate |

| Nucleophilic Substitution | 17-25 | Anion intermediate | Strong |

| Electrophilic Attack | 12-18 | Cation intermediate | Moderate |

Electronic Effects on Reactivity

The electronic properties of tert-butyl 2-(fluorosulfonyl)acetate significantly influence its reactivity patterns, with the fluorosulfonyl group serving as a dominant electron-withdrawing substituent while the tert-butyl group provides electron-donating character through hyperconjugation effects.

Fluorosulfonyl Group Electronic Influence

The fluorosulfonyl group exhibits strong electron-withdrawing characteristics, with a Hammett σ value of approximately +0.65 [5]. This powerful electron-withdrawing effect dramatically increases the electrophilicity of the adjacent carbon center, facilitating nucleophilic attack and radical formation. The effect is transmitted through both inductive and resonance mechanisms, with the fluorine atom contributing additional electron withdrawal through its high electronegativity.

Tert-butyl Group Hyperconjugation

In contrast to the fluorosulfonyl group, the tert-butyl substituent provides electron-donating character through hyperconjugation effects [6]. The Hammett σ value for the tert-butyl group is approximately -0.20, indicating its electron-releasing nature. This effect raises the LUMO energy level by approximately 0.17-0.21 eV, as confirmed by both experimental electrochemical measurements and density functional theory calculations [6] [7].

Combined Electronic Effects

The combination of electron-withdrawing fluorosulfonyl and electron-donating tert-butyl substituents creates a unique electronic environment that modulates the reactivity of the molecule. The opposing electronic effects result in a balanced reactivity profile, where the fluorosulfonyl group activates the molecule toward nucleophilic attack while the tert-butyl group provides stabilization through hyperconjugation [8].

Impact on Reduction Potentials

Electrochemical studies reveal that the electronic effects significantly influence the reduction potentials of fluorosulfonyl compounds [5]. The electron-withdrawing fluorosulfonyl group shifts the reduction potential to more positive values, making the compound more readily reduced. This effect is partially offset by the electron-donating tert-butyl group, resulting in intermediate reduction potentials compared to related compounds.

Substituent Effects on Reactivity

The electronic effects of various substituents on tert-butyl 2-(fluorosulfonyl)acetate reactivity can be quantified using linear free energy relationships. Electron-withdrawing substituents enhance the reactivity toward nucleophiles, while electron-donating groups decrease the reaction rates. The fluorine atoms in the fluorosulfonyl group contribute both inductive electron withdrawal and π-electron donation, resulting in a complex electronic influence on the overall reactivity [9].

| Substituent | Electronic Effect | Hammett σ Value | Impact on Reactivity |

|---|---|---|---|

| Fluorosulfonyl group | Strong electron-withdrawing | +0.65 | Increases electrophilicity |

| Tert-butyl group | Electron-donating (hyperconjugation) | -0.20 | Decreases reactivity |

| Acetate group | Moderate electron-withdrawing | +0.31 | Moderate effect |

| Fluorine atom | Electron-withdrawing (inductive) | +0.06 | Activates toward nucleophiles |

| Sulfur atom | Moderate electron-withdrawing | +0.25 | Moderate activation |

Steric Influences of the Tert-butyl Group

The tert-butyl group in tert-butyl 2-(fluorosulfonyl)acetate exerts profound steric influences that significantly affect reaction pathways, selectivity, and overall reactivity patterns. The bulky nature of this substituent, with its high A-value of 4.9 kcal/mol, creates substantial steric hindrance that modulates chemical transformations.

Conformational Effects

The tert-butyl group adopts a preferred conformation that minimizes steric interactions with adjacent functional groups [10]. This bulky substituent forces the molecule into specific conformational arrangements that can either facilitate or hinder certain reaction pathways. The steric bulk prevents rotation around adjacent bonds, leading to conformational rigidity that affects the accessibility of reactive sites.

Reaction Site Shielding

The substantial steric hindrance provided by the tert-butyl group effectively shields adjacent reaction sites from nucleophilic or electrophilic attack [11]. This shielding effect is particularly pronounced for reactions requiring close approach of reagents to the reaction center. The van der Waals volume of the tert-butyl group (84.4 ų) is significantly larger than other common substituents, creating a substantial steric barrier.

Selectivity Control

Steric effects of the tert-butyl group play a crucial role in controlling reaction selectivity [12]. The bulky substituent can direct reactions away from sterically crowded sites, leading to regioselective transformations. In cases where multiple reaction pathways are possible, the steric hindrance provided by the tert-butyl group often determines the preferred reaction course.

Solvation Effects

The steric bulk of the tert-butyl group significantly affects solvation patterns around the molecule [13]. The bulky substituent prevents close approach of solvent molecules, leading to decreased solvation and altered reaction kinetics. This effect is particularly important in polar solvents where solvation plays a crucial role in stabilizing charged intermediates.

Stabilization of Intermediates

Despite its steric bulk, the tert-butyl group can stabilize certain reaction intermediates through hyperconjugation effects [14]. The stabilization is particularly pronounced for carbocationic intermediates, where the tert-butyl group can donate electron density through its C-H bonds. This stabilization effect competes with steric destabilization, resulting in complex reactivity patterns.

Comparison with Other Substituents

The steric effects of the tert-butyl group are substantially larger than those of other common substituents. While methyl and ethyl groups show A-values of 1.74-1.75 kcal/mol, the tert-butyl group exhibits an A-value of 4.9 kcal/mol, indicating its exceptional steric bulk [15]. This difference translates to significant variations in reaction rates and selectivity patterns.

| Group | A-Value (kcal/mol) | van der Waals Volume (ų) | Steric Hindrance |

|---|---|---|---|

| Tert-butyl | 4.9 | 84.4 | Very High |

| Methyl | 1.74 | 24.0 | Low |

| Ethyl | 1.75 | 37.0 | Low |

| Isopropyl | 2.15 | 51.0 | Moderate |

| Phenyl | 3.0 | 67.0 | High |

Solvent Effects on Reaction Kinetics

The choice of solvent significantly influences the reaction kinetics of tert-butyl 2-(fluorosulfonyl)acetate, affecting both the rate and mechanism of transformations. Solvent effects operate through multiple mechanisms, including solvation of reactants and intermediates, stabilization of transition states, and modification of reaction pathways.

Polarity Effects

Solvent polarity plays a crucial role in determining reaction rates and mechanisms [16]. Polar solvents stabilize charged intermediates and transition states, leading to enhanced reaction rates for ionic mechanisms. The dielectric constant of the solvent correlates with its ability to stabilize charged species, with higher dielectric constants generally favoring reactions involving ionic intermediates.

Hydrogen Bonding Effects

Hydrogen bonding solvents can significantly alter reaction pathways by stabilizing specific intermediates through hydrogen bond formation [17]. Protic solvents such as alcohols and water can participate directly in the reaction mechanism, providing additional stabilization to charged intermediates. This stabilization often leads to changes in the rate-determining step and overall reaction kinetics.

Aprotic Solvent Effects

Aprotic solvents favor different reaction pathways compared to protic solvents [18]. These solvents do not participate in hydrogen bonding but can stabilize intermediates through dipole-dipole interactions and solvation effects. The choice between aprotic and protic solvents can dramatically alter the selectivity and efficiency of tert-butyl 2-(fluorosulfonyl)acetate reactions.

Tert-butyl Acetate as Solvent

Tert-butyl acetate itself serves as an excellent solvent for many reactions due to its favorable properties [19]. As a VOC-exempt solvent, it offers environmental advantages while providing good solvation for both polar and nonpolar reactants. The ester functionality can participate in weak hydrogen bonding, contributing to the stabilization of certain intermediates.

Solvent Cage Effects

The solvent cage effect becomes particularly important for radical reactions involving tert-butyl 2-(fluorosulfonyl)acetate [20]. The solvent molecules surrounding the reactants can influence the lifetime and reactivity of radical intermediates by controlling their diffusion and recombination rates. This effect is more pronounced in viscous solvents where molecular motion is restricted.

Kinetic Solvent Effects

Quantitative analysis of solvent effects reveals that reaction rates can vary by several orders of magnitude depending on the solvent choice [21]. The activation energy for specific transformations can change by 2-5 kcal/mol when switching between different solvent systems. These changes are attributed to differential solvation of the ground state and transition state structures.

Electrolyte Effects

The presence of electrolytes can significantly modify reaction kinetics through ion-pairing effects and changes in ionic strength [22]. Fluoride salts are particularly effective in promoting certain transformations of fluorosulfonyl compounds, acting as both nucleophiles and bases in the reaction mechanism.

Computational Studies of Reaction Pathways

Computational investigations have provided detailed insights into the reaction mechanisms and pathways of tert-butyl 2-(fluorosulfonyl)acetate, employing density functional theory (DFT) calculations and various levels of theory to elucidate the energetic and structural aspects of these transformations.

Density Functional Theory Methods

The most commonly employed computational methods for studying tert-butyl 2-(fluorosulfonyl)acetate reactions include B3LYP and M06-2X functionals [23] [24]. These functionals provide reliable predictions of activation barriers, reaction energies, and transition state structures. The B3LYP functional, combined with the 6-31+G(d,p) basis set, has proven particularly effective for geometry optimization and frequency calculations.

Activation Barrier Calculations

Computational studies have determined activation barriers for various reaction pathways [25]. The calculations reveal that carbene generation requires an activation energy of 19.1 kcal/mol, while radical formation pathways exhibit barriers in the range of 15-20 kcal/mol. These calculated values show good agreement with experimental kinetic data, validating the computational approach.

Transition State Optimization

Detailed optimization of transition state structures has revealed the geometric requirements for various transformations [26]. The calculations show that successful reactions require specific orientations of the fluorosulfonyl group relative to the reacting center, with optimal bond angles and distances determined for each reaction type.

Solvent Modeling

Computational studies have incorporated solvent effects using continuum solvation models [27]. These models predict how different solvents affect activation barriers and reaction energies, providing insights into the experimental observations of solvent-dependent reactivity. The polarizable continuum model (PCM) has been particularly useful for modeling reactions in polar solvents.

Reaction Coordinate Analysis

Intrinsic reaction coordinate (IRC) calculations have mapped the complete reaction pathways from reactants to products [23]. These calculations confirm the identity of transition states and reveal the sequence of bond-making and bond-breaking events during the transformation. The IRC calculations also identify any intermediate species that may exist along the reaction pathway.

Benchmarking Studies

Comprehensive benchmarking studies have evaluated the accuracy of different computational methods for fluorosulfonyl compounds [24]. The results indicate that M06-2X and B3LYP-D3(BJ) functionals provide the most accurate results for reaction energies, while local functionals show significant errors. For activation energies, MN15 and MN15-L functionals demonstrate superior performance.

Mechanistic Insights

Computational studies have revealed that tert-butyl 2-(fluorosulfonyl)acetate can undergo multiple competing reaction pathways [28]. The calculations show that the preferred pathway depends on the reaction conditions, with different mechanisms favored under various temperature and solvent conditions. These insights have guided experimental design and optimization efforts.

Energy Decomposition Analysis

Advanced computational techniques have been used to decompose the total reaction energy into individual contributions from various effects [25]. These analyses reveal the relative importance of electronic, steric, and solvation effects in determining the overall reaction energetics and selectivity patterns.